Beta-Endorphin is synthesized in the pituitary gland and is released into the bloodstream during stress or pain. It is derived from proopiomelanocortin, a precursor protein that also produces other important peptides such as adrenocorticotropic hormone and melanocyte-stimulating hormones.
Beta-Endorphin (1-31) is classified as an opioid peptide. Opioid peptides are further categorized into three main classes based on their structure:
Beta-Endorphin specifically falls under the endorphin category, which is known for its potent analgesic properties.
The synthesis of Beta-Endorphin (1-31) can be achieved through various methods, including:
In solid-phase synthesis, the process typically starts with attaching the C-terminal amino acid to a resin. The peptide chain is built from the C-terminus to the N-terminus by coupling amino acids in their protected forms. The final product is cleaved from the resin and deprotected to yield Beta-Endorphin (1-31).
Beta-Endorphin (1-31) has a specific sequence of amino acids that defines its structure and function. The primary structure consists of 31 amino acids, with a notable sequence that includes several hydrophobic and hydrophilic residues that contribute to its interaction with opioid receptors.
The molecular formula for Beta-Endorphin (1-31) is . Its molecular weight is approximately 3,200 Da.
Beta-Endorphin can undergo various chemical reactions typical of peptides, including hydrolysis and oxidation. Hydrolysis can lead to the breakdown of peptide bonds under acidic or basic conditions, while oxidation may occur at cysteine residues if present.
In laboratory settings, reactions involving Beta-Endorphin often focus on its binding interactions with opioid receptors rather than traditional chemical transformations. These interactions can be studied using radiolabeled ligands or receptor binding assays.
Beta-Endorphin (1-31) exerts its effects by binding to opioid receptors, specifically the mu-opioid receptor subtype. This binding triggers a cascade of intracellular events that result in analgesia and modulation of emotional responses.
Studies have shown that Beta-Endorphin has a high affinity for mu-opioid receptors, leading to significant pain relief and an increase in feelings of well-being. This mechanism is crucial in understanding how endogenous opioids function within the body during stress or injury.
Beta-Endorphin (1-31) is typically a white powder when lyophilized. It is soluble in water and exhibits stability under physiological conditions but may degrade over time if not stored properly.
The peptide is sensitive to extreme pH levels and temperature changes, which can lead to denaturation or loss of biological activity. Its stability can be enhanced by storing it at low temperatures and avoiding repeated freeze-thaw cycles.
Beta-Endorphin (1-31) has several applications in scientific research:
β-Endorphin (1-31) originates from the larger precursor protein pro-opiomelanocortin (POMC), a polypeptide that undergoes tightly regulated proteolytic cleavage to yield biologically active peptides. POMC contains multiple paired basic amino acid residues (e.g., Lys-Arg, Arg-Arg, Lys-Lys) that serve as recognition sites for endoproteases. The generation of β-endorphin (1-31) specifically requires cleavage at the C-terminal end of the β-lipotropin (β-LPH) segment of POMC, liberating β-endorphin (1-31) from the residue range 104–134 in human POMC [2] [4]. This process is sequential: initial cleavage by prohormone convertase 1 (PC1) releases β-LPH and adrenocorticotropic hormone (ACTH) from POMC. Subsequent cleavage of β-LPH by prohormone convertase 2 (PC2) yields γ-lipotropin (γ-LPH) and β-endorphin (1-31) [2] [3]. Crucially, the integrity of the paired basic residues flanking β-endorphin (1-31) within POMC is essential for its accurate liberation.
Table 1: Key Cleavage Sites in POMC for β-Endorphin (1-31) Generation
Precursor | Cleavage Site | Product Liberated | Enzyme Responsible |
---|---|---|---|
POMC | (Lys/Arg)-Arg²⁷⁹ | β-Lipotropin (β-LPH) | PC1 |
β-LPH | (Arg/Lys)-Arg¹⁰⁰ | γ-Lipotropin (γ-LPH) | PC2 |
β-LPH | (Lys/Arg)-Arg¹⁰⁸ | β-Endorphin (1-31) | PC2 |
β-Endorphin (1-31) | Lys²⁹-Lys³⁰-Gly³¹ | Potential C-terminal truncation | Carboxypeptidases |
Note: Amino acid numbering based on human POMC sequence [2] [5].
The final form of β-endorphin is highly dependent on tissue-specific expression of processing enzymes. In the anterior pituitary, where PC1 is the dominant convertase, β-endorphin (1-31) is the primary end-product (~58–75% of total β-endorphin immunoreactivity) [1] [5]. Minor amounts of β-endorphin (1-27) and β-endorphin (1–26) are also detected. Conversely, the intermediate pituitary (in species possessing this lobe) and specific brain regions (e.g., hypothalamus, nucleus tractus solitarius) express high levels of PC2. This results in extensive processing of β-endorphin (1-31) into shorter, often N-acetylated, forms like β-endorphin (1-27), β-endorphin (1-26), and N-acetyl-β-endorphin, which exhibit reduced or altered opioid receptor activity [3] [5] [6]. Human hypothalamus processing mirrors the anterior pituitary pattern, with β-endorphin (1-31) constituting approximately 58.4% of total immunoreactivity, alongside significant amounts of β-endorphin (1-27) (13.4%) and β-endorphin (1-26) (13.1%), but minimal acetylated forms [1].
Table 2: Tissue-Specific Distribution of β-Endorphin Forms
Tissue | Dominant Processing Enzyme | Primary β-Endorphin Form(s) | Relative Abundance (%) | Key References |
---|---|---|---|---|
Anterior Pituitary (Mammals) | PC1 | β-Endorphin (1-31) | ~58-75% | [1] [5] |
Intermediate Pituitary (Mammals) | PC2 | β-Endorphin (1-27), β-Endorphin (1-26), N-Acetylated forms | High (β-End 1-31 <10%) | [3] [5] |
Hypothalamus (Human) | PC1/PC2 blend | β-Endorphin (1-31) | 58.4 ± 5.4% | [1] |
β-Endorphin (1-27) | 13.4 ± 1.2% | [1] | ||
β-Endorphin (1-26) | 13.1 ± 1.6% | [1] | ||
Arcuate Nucleus (Brain) | PC2 | Mix including shorter forms | Variable | [2] [4] |
Immune Cells (Inflammation) | Inflammatory peptidases | N-terminal fragments (e.g., 1-9, 1-17) | Dominant fragments | [9] [10] |
PC1 and PC2 are calcium-dependent serine endoproteases belonging to the subtilisin/kexin family. They are pivotal in determining the final β-endorphin peptide profile:
Following endoproteolytic cleavage by PC1/PC2, the nascent peptides often possess C-terminal basic residues (Lys or Arg). Carboxypeptidase-E (CPE), also known as carboxypeptidase H (CPH), is an exopeptidase that removes these basic residues, generating mature peptides with C-terminal amide groups or exposing glycine residues for peptidylglycine α-amidating monooxygenase (PAM) action. While CPE is crucial for the maturation of many neuropeptides (e.g., insulin, enkephalins), its role in β-endorphin (1-31) maturation appears less stringent. Studies using Cpefat/Cpefat mice, which lack functional CPE, reveal a surprising finding: these mice actually produce greater quantities of β-endorphin (1-31) compared to wild-type mice [4] [8]. This indicates that while CPE might process other POMC-derived peptides or potentially trim intermediates, it is not essential for the production of bioactive β-endorphin (1-31). The primary endoproteolytic cleavages by PC1/PC2 are sufficient to liberate functional β-endorphin (1-31). However, CPE is likely involved in the maturation of shorter forms like β-endorphin (1-27) to β-endorphin (1-26) by removing the C-terminal Lys residue exposed after PC2 cleavage [5].
Table 3: Key Enzymes in β-Endorphin (1-31) Biosynthesis and Processing
Enzyme | Type | Primary Function in β-Endorphin Pathway | Essential for β-End (1-31)? | Impact of Deficiency |
---|---|---|---|---|
Prohormone Convertase 1 (PC1/PC3) | Endoprotease (Serine) | Cleaves POMC → ACTH + β-LPH; Cleaves β-LPH → β-End (1-31) | Yes (in anterior pituitary pathway) | Blocks β-End (1-31) generation from β-LPH; Accumulation of POMC intermediates |
Prohormone Convertase 2 (PC2) | Endoprotease (Serine) | Cleaves β-LPH → β-End (1-31); Cleaves β-End (1-31) → β-End (1-27) (+ Gly-Gln-Gly) | Yes (for shorter forms) | Accumulation of β-LPH and β-End (1-31); Loss of β-End (1-27)/(1-26) |
Carboxypeptidase-E (CPE/CPH) | Exopeptidase (Metallo) | Removes C-terminal basic residues (Lys/Arg) from endoprotease-cleaved intermediates | No (β-End 1-31 production increased) | Increased β-End (1-31); Altered processing of other peptides |
N-Acetyltransferase (NAT) | Transferase | Acetylates N-terminus of β-Endorphin forms | N/A | Loss of acetylated forms (e.g., in intermediate pituitary) |
Peptidylglycine α-Amidating Monooxygenase (PAM) | Monooxygenase | Amidiates C-terminal Gly (if exposed) | Not typically involved for β-End | N/A |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0